molecular formula C10H13NO2 B3106730 2-Tert-butylpyridine-3-carboxylic acid CAS No. 1600334-98-2

2-Tert-butylpyridine-3-carboxylic acid

Cat. No. B3106730
CAS RN: 1600334-98-2
M. Wt: 179.22 g/mol
InChI Key: NOGNUWMSRCWLEN-UHFFFAOYSA-N
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Description

2-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for 2-Tert-butylpyridine-3-carboxylic acid is 1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Tert-butylpyridine-3-carboxylic acid is a white to yellow solid . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .

Scientific Research Applications

Steric Effects and Ionization

Research on structurally related compounds, such as 2-tert-butylbenzoic acid, has highlighted the role of steric effects and steric inhibition of resonance (SIR) in determining acidity levels. The study conducted by Böhm and Exner (2001) focused on understanding how steric hindrance affects carboxylic acids' ionization and acidity, providing insight into the behavior of bulky carboxylic acids, which could extend to understanding the properties of 2-tert-butylpyridine-3-carboxylic acid. This research is significant for designing compounds with tailored acidity for various scientific applications (Böhm & Exner, 2001).

Catalytic Arylation

Liangbin Huang and D. Weix (2016) demonstrated the use of ruthenium catalysis in the arylation of carboxylic acids, including pyridine carboxylates, with aryl and heteroaryl halides. This methodology could be applied to 2-tert-butylpyridine-3-carboxylic acid, suggesting its potential in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals, through C–H activation processes (Huang & Weix, 2016).

Supramolecular Architectures

A study by Cooke, Tremblay, and Hanan (2008) on Ru(II) complexes with carboxylic acid functionality highlights the potential of 2-tert-butylpyridine-3-carboxylic acid in forming homoleptic complexes. These complexes are of interest for constructing supramolecular architectures, which are crucial in the development of molecular electronics, photonics, and sensing devices (Cooke, Tremblay, & Hanan, 2008).

Activation of Carboxylic Acids

The work of Basel and Hassner (2002) on activating carboxylic acids through tert-butyl carbonates opens avenues for the synthesis of amides and peptides from carboxylic acids, including 2-tert-butylpyridine-3-carboxylic acid. This method presents an efficient way to form peptide bonds, which is a foundational process in the synthesis of proteins and drug development (Basel & Hassner, 2002).

Carboxylation of Alkenes

Tanaka et al. (2016) described a method for the carboxylation of alkenes with CO2, using 2,6-di-tert-butylpyridine among other catalysts. This research indicates potential pathways for incorporating carboxylic acid groups, such as in 2-tert-butylpyridine-3-carboxylic acid, into various organic substrates, contributing to the development of carbon capture and utilization strategies (Tanaka et al., 2016).

properties

IUPAC Name

2-tert-butylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGNUWMSRCWLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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